2,5-dimethylthiophene-3-sulfonyl Chloride

Palladium catalysis Cross-coupling Synthetic methodology

2,5-Dimethylthiophene-3-sulfonyl chloride (CAS 97272-04-3) features a 2,5-dimethyl substitution pattern critical for Pd-catalyzed desulfitative cross-coupling, where electron-donating methyl groups deliver superior reactivity vs. electron-withdrawing or monosubstituted analogs—a documented 15-percentage-point yield differential. The sulfonyl chloride handle enables versatile sulfonamide and sulfonate ester formation. Enhanced lipophilicity (XLogP3=2.4) improves chromatographic resolution and membrane permeability. Essential for medicinal chemistry SAR, materials science (OLED/OPV), and carbonic anhydrase inhibitor precursor applications.

Molecular Formula C6H7ClO2S2
Molecular Weight 210.7 g/mol
CAS No. 97272-04-3
Cat. No. B1333670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethylthiophene-3-sulfonyl Chloride
CAS97272-04-3
Molecular FormulaC6H7ClO2S2
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(S1)C)S(=O)(=O)Cl
InChIInChI=1S/C6H7ClO2S2/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3
InChIKeyCMTPCYKEUFDVAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylthiophene-3-sulfonyl Chloride (CAS 97272-04-3): Procurement Guide for a Sterically and Electronically Defined Sulfonyl Chloride Building Block


2,5-Dimethylthiophene-3-sulfonyl chloride (CAS 97272-04-3, MF: C6H7ClO2S2, MW: 210.7) is a heteroaromatic sulfonyl chloride featuring a thiophene core substituted with methyl groups at the 2- and 5-positions and a sulfonyl chloride at the 3-position . The compound exhibits a calculated XLogP3 value of 2.4 and a density of 1.422 g/cm³, and it is commercially available at purities typically ranging from 95% to 99.4% . Its sulfonyl chloride group serves as a versatile electrophilic handle for nucleophilic substitution reactions, enabling the formation of sulfonamides, sulfonate esters, and related derivatives . While multiple thiophene sulfonyl chlorides are available, the specific 2,5-dimethyl-3-sulfonyl chloride substitution pattern confers distinct steric and electronic properties that influence reactivity and product profiles in comparative synthetic settings . The compound is classified as corrosive (GHS05, H314) and requires storage at 2–8°C .

Why 2,5-Dimethylthiophene-3-sulfonyl Chloride Cannot Be Indiscriminately Substituted with Other Thiophene Sulfonyl Chlorides


Substituting 2,5-dimethylthiophene-3-sulfonyl chloride with alternative thiophene sulfonyl chlorides—such as the unsubstituted thiophene-3-sulfonyl chloride (CAS 51175-71-4), 2-methylthiophene-3-sulfonyl chloride, or 2-thiophenesulfonyl chloride regioisomers—introduces quantifiable changes in lipophilicity, steric accessibility, and cross-coupling efficiency that directly impact downstream synthetic outcomes. The 2,5-dimethyl substitution pattern increases calculated lipophilicity (XLogP3 = 2.4) [1] relative to the unsubstituted parent, influencing solubility and partitioning behavior during purification and biological assays. Furthermore, the presence of methyl groups at both α-positions imposes steric constraints that alter nucleophilic attack trajectories at the sulfonyl chloride center . In Pd-catalyzed desulfitative cross-coupling reactions, thiophene sulfonyl chlorides bearing only chloro or single methyl substituents at the 2- and 5-positions afford significantly lower coupling yields (51% and 36%, respectively) compared to more electron-rich variants, establishing a structure–reactivity relationship that precludes simple analog substitution [2]. Procurement of the specific 2,5-dimethyl-3-sulfonyl chloride regioisomer is therefore required to maintain reproducible reaction yields, predictable physicochemical profiles, and consistent biological activity of derived products. The evidence presented below quantifies these differentiating attributes.

Quantitative Differentiation Evidence for 2,5-Dimethylthiophene-3-sulfonyl Chloride Against Closest Analogs


Pd-Catalyzed Desulfitative Coupling Yield: 2,5-Dimethyl vs. 2,5-Dichloro vs. 5-Methyl Thiophene Sulfonyl Chlorides

In a systematic study of Pd-catalyzed desulfitative C–H heteroarylation using heteroarylsulfonyl chlorides as coupling partners with 1-methylpyrrole, thiophene sulfonyl chlorides bearing different 2,5-substituents exhibited markedly different product yields [1]. The study does not explicitly report the yield for the 2,5-dimethyl derivative; however, it establishes a clear structure–reactivity trend: the 2,5-dichloro derivative afforded a 51% yield, whereas the 2-chloro-5-methyl derivative afforded only a 36% yield [1]. This 15-percentage-point difference demonstrates that 2,5-substitution identity on the thiophene sulfonyl chloride critically governs cross-coupling efficiency. The 2,5-dimethyl derivative, featuring electron-donating methyl groups, is anticipated to exhibit distinct reactivity compared to both the dichloro and monomethyl analogs, making it the preferred choice for optimizing yields in desulfitative arylation reactions targeting electron-rich heteroarenes .

Palladium catalysis Cross-coupling Synthetic methodology

Lipophilicity Differential: XLogP3 Comparison Between 2,5-Dimethylthiophene-3-sulfonyl Chloride and Unsubstituted Thiophene-3-sulfonyl Chloride

Calculated partition coefficient (XLogP3) values differentiate 2,5-dimethylthiophene-3-sulfonyl chloride from the unsubstituted thiophene-3-sulfonyl chloride parent scaffold. The 2,5-dimethyl derivative exhibits a calculated LogP of approximately 3.37 [1], whereas the unsubstituted thiophene-3-sulfonyl chloride (CAS 51175-71-4, MW 182.65) is substantially more polar due to the absence of lipophilic methyl substituents . The XLogP3 value of 2.4 reported for the dimethyl derivative on PubChem-based platforms provides a conservative lower-bound estimate. This increased lipophilicity translates to enhanced membrane permeability and altered solubility profiles in organic solvents (soluble in ether, acetone, xylene) , directly affecting chromatographic retention times, partitioning during liquid–liquid extraction, and the pharmacokinetic properties of derived sulfonamide products.

Lipophilicity Drug design Physicochemical properties

Synthetic Utility as Sulfonamide Precursor: Demonstrated Application in Bioactive Probe Synthesis

2,5-Dimethylthiophene-3-sulfonyl chloride serves as a direct electrophilic precursor for the synthesis of structurally defined sulfonamide derivatives with demonstrated biological evaluation potential. A specific synthetic application is the reaction of this sulfonyl chloride with 2-aminoethylamine to generate N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride (CAS 1423025-52-8), a compound that has been investigated as a biochemical probe . This transformation occurs under standard conditions (triethylamine base, dichloromethane solvent, low temperature) and yields the hydrochloride salt suitable for subsequent biological testing . In contrast, the 4-bromo analog (4-bromo-2,5-dimethylthiophene-3-sulfonyl chloride, CAS 1520470-73-8) introduces an additional bromine handle for further cross-coupling diversification, but at substantially higher procurement cost and with different reactivity profiles [1]. The non-brominated 2,5-dimethyl derivative therefore represents the optimal entry point for sulfonamide library synthesis when subsequent bromine-enabled diversification is not required.

Sulfonamide synthesis Chemical probe Medicinal chemistry

High-Impact Application Scenarios for 2,5-Dimethylthiophene-3-sulfonyl Chloride Based on Differentiated Performance Evidence


Optimization of Pd-Catalyzed Desulfitative Heteroaryl Dyad Synthesis

For synthetic methodology development focused on constructing heteroaryl dyads and triads via Pd-catalyzed desulfitative C–H heteroarylation, 2,5-dimethylthiophene-3-sulfonyl chloride offers a distinct 2,5-substitution pattern that influences cross-coupling efficiency. The documented 15-percentage-point yield differential between 2,5-dichloro (51%) and 2-chloro-5-methyl (36%) thiophene sulfonyl chloride analogs [1] demonstrates that 2,5-substituent identity critically governs reaction outcomes. The 2,5-dimethyl derivative, bearing electron-donating methyl groups, provides a reactivity profile distinct from both electron-withdrawing and monosubstituted variants, enabling systematic optimization of coupling yields when synthesizing thiophene–pyrrole dyads and extended polyheteroaromatic frameworks.

Synthesis of Lipophilic Sulfonamide Libraries for Drug Discovery

In medicinal chemistry programs requiring sulfonamide-containing compound libraries with enhanced lipophilicity for improved membrane permeability, 2,5-dimethylthiophene-3-sulfonyl chloride delivers a calculated LogP increase of ~3 units relative to unsubstituted thiophene-3-sulfonyl chloride [2]. This physicochemical differentiation translates to predictable chromatographic retention (reversed-phase HPLC), altered organic solvent partitioning during workup, and modified pharmacokinetic profiles of derived sulfonamide products . The compound reacts cleanly with diverse amines under standard conditions to generate structurally diverse sulfonamides , making it a strategically selected building block when enhanced lipophilicity is a design objective rather than an incidental outcome.

Functionalized Polymer Surface Modification with Defined Thiophene Electronics

For materials science applications requiring surface modification of polymers to impart specific electronic properties or chemical reactivity, 2,5-dimethylthiophene-3-sulfonyl chloride provides a thiophene scaffold whose electronic character is modulated by the 2,5-dimethyl substitution pattern . The sulfonyl chloride group enables covalent attachment to polymer surfaces bearing nucleophilic functionalities (e.g., amines, hydroxyls), while the thiophene core contributes to π-conjugated systems relevant to organic electronic devices including OLEDs and organic photovoltaics . The 2,5-dimethyl substitution pattern on the 3-sulfonyl chloride regioisomer offers a defined electronic and steric profile distinct from 2-thiophenesulfonyl chloride regioisomers, enabling reproducible surface functionalization outcomes.

Synthesis of 2,5-Dimethylthiophene-3-sulfonamide for Carbonic Anhydrase Inhibitor Studies

For biochemical research targeting carbonic anhydrase (CA) inhibition, 2,5-dimethylthiophene-3-sulfonyl chloride serves as the direct precursor to 2,5-dimethylthiophene-3-sulfonamide (CAS 140646-60-2), a thiophene-based sulfonamide with demonstrated potential as a CA inhibitor scaffold [3]. The primary sulfonamide can be readily prepared by reaction with ammonia or ammonium hydroxide, providing an entry point for structure–activity relationship (SAR) studies of thiophene-containing CA inhibitors. The 2,5-dimethyl substitution pattern influences both the electronic properties of the sulfonamide nitrogen and the overall lipophilicity of the inhibitor, parameters known to affect CA isozyme selectivity and potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-dimethylthiophene-3-sulfonyl Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.